5,7-Dichloroemodin

Catalog No.
S13264812
CAS No.
19697-87-1
M.F
C15H8Cl2O5
M. Wt
339.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Dichloroemodin

CAS Number

19697-87-1

Product Name

5,7-Dichloroemodin

IUPAC Name

1,3-dichloro-2,4,5-trihydroxy-7-methylanthracene-9,10-dione

Molecular Formula

C15H8Cl2O5

Molecular Weight

339.1 g/mol

InChI

InChI=1S/C15H8Cl2O5/c1-4-2-5-7(6(18)3-4)13(20)9-8(12(5)19)10(16)15(22)11(17)14(9)21/h2-3,18,21-22H,1H3

InChI Key

ANEHFIKAXIZHIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)Cl)O)Cl

5,7-Dichloroemodin is a natural product found in Heterodermia obscurata and Phaeophyscia orbicularis with data available.

5,7-Dichloroemodin is a chlorinated derivative of emodin, a naturally occurring anthraquinone compound found in various plants, particularly in the genus Rheum and Polygonum. This compound exhibits a unique structure characterized by two chlorine atoms attached to the 5 and 7 positions of the anthraquinone skeleton. The molecular formula for 5,7-Dichloroemodin is C15H8Cl2O5C_{15}H_{8}Cl_{2}O_{5}, and its molecular weight is approximately 345.12 g/mol. The compound is known for its potential therapeutic properties and has been the subject of various studies investigating its biological activities and applications.

Typical of anthraquinones, including:

  • Electrophilic Aromatic Substitution: The presence of chlorine atoms can influence the reactivity of the aromatic rings, allowing for further substitution reactions.
  • Reduction Reactions: Under certain conditions, 5,7-Dichloroemodin can be reduced to form hydroxy derivatives.
  • Oxidation Reactions: It may also undergo oxidation to yield more complex structures or derivatives.

These reactions are essential for understanding the compound's behavior in biological systems and its potential for modification in synthetic chemistry.

5,7-Dichloroemodin has demonstrated a range of biological activities:

  • Antimicrobial Activity: Studies have shown that this compound exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties: Research indicates that 5,7-Dichloroemodin can inhibit the proliferation of cancer cells, particularly in breast and liver cancers. It may induce apoptosis (programmed cell death) through various pathways.
  • Anti-inflammatory Effects: The compound has been reported to reduce inflammation markers, suggesting potential applications in treating inflammatory diseases.

The synthesis of 5,7-Dichloroemodin can be achieved through several methods:

  • Chlorination of Emodin: The most common method involves the chlorination of emodin using chlorine gas or chlorinating agents in a suitable solvent. This reaction typically yields a mixture of chlorinated products, including 5-chloroemodin and 7-chloroemodin, which can be further processed to isolate 5,7-Dichloroemodin .
  • Biological Synthesis: Some studies suggest that certain fungi and lichens can enzymatically convert emodin into 5,7-Dichloroemodin through natural chlorination processes .
  • Chemical Modification: Further chemical modifications can be performed on existing chlorinated derivatives to achieve the desired structure.

5,7-Dichloroemodin has several notable applications:

  • Pharmaceutical Development: Due to its antimicrobial and anticancer properties, it is being investigated as a lead compound for new drug formulations.
  • Agricultural Chemicals: Its antifungal properties may be useful in developing agricultural fungicides.
  • Research Reagent: The compound serves as a valuable reagent in biochemical research for studying various biological pathways and mechanisms.

Interaction studies involving 5,7-Dichloroemodin focus on its effects on various biological systems:

  • Drug Interactions: Research is ongoing to understand how this compound interacts with other pharmaceuticals, particularly those used in cancer therapy.
  • Enzyme Inhibition Studies: Investigations into how 5,7-Dichloroemodin affects specific enzymes involved in metabolic pathways provide insights into its mechanism of action.

These studies are critical for assessing the safety and efficacy of potential therapeutic applications.

Several compounds are structurally similar to 5,7-Dichloroemodin. These include:

Compound NameStructure FeaturesUnique Properties
EmodinNo chlorine substituentsKnown for laxative effects; less potent against cancer
5-ChloroemodinOne chlorine at position 5Similar antimicrobial activity but less pronounced than 5,7-Dichloroemodin
7-ChloroemodinOne chlorine at position 7Exhibits some anticancer properties but less effective than 5,7-Dichloroemodin
ChrysophanolNo chlorine substituentsExhibits anti-inflammatory properties; lacks broad-spectrum activity

Uniqueness of 5,7-Dichloroemodin

The presence of two chlorine atoms at specific positions enhances the biological activity compared to its non-chlorinated counterparts. This unique substitution pattern contributes to its increased potency as an antimicrobial and anticancer agent while also influencing its chemical reactivity and stability.

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

337.9748787 g/mol

Monoisotopic Mass

337.9748787 g/mol

Heavy Atom Count

22

UNII

V575W82ULX

Dates

Last modified: 08-10-2024

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